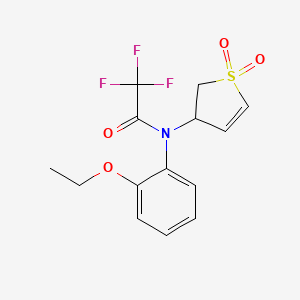

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(2-ethoxyphenyl)-2,2,2-trifluoroacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

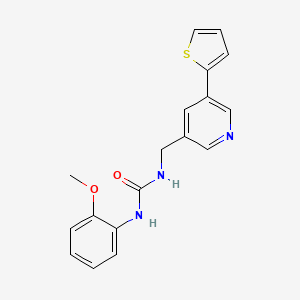

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(2-ethoxyphenyl)-2,2,2-trifluoroacetamide is a useful research compound. Its molecular formula is C14H14F3NO4S and its molecular weight is 349.32. The purity is usually 95%.

BenchChem offers high-quality N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(2-ethoxyphenyl)-2,2,2-trifluoroacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(2-ethoxyphenyl)-2,2,2-trifluoroacetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Electrochemical Properties

- In the realm of electrochemical research, a derivative of N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(2-ethoxyphenyl)-2,2,2-trifluoroacetamide, specifically trifluoroacetamide, has been studied for its electrochemical properties. Research conducted by Schreivogel et al. (2006) focused on synthesizing and investigating compounds including trifluoroacetamide by cyclic voltammetry. The study found significant insights related to the electrochemical behavior and solubility of such compounds, which could have implications for their application in various electrochemical systems (Schreivogel et al., 2006).

Ketone Synthesis from Carboxylic Acids and Aromatic Hydrocarbons

- Keumi et al. (1988) explored the use of related compounds in the synthesis of ketones from carboxylic acids and aromatic hydrocarbons. Their research demonstrated the effectiveness of these compounds in intermolecular dehydration reactions, leading to high yields of benzophenones. This study highlights the potential application of such compounds in organic synthesis, particularly in the creation of complex ketone structures (Keumi et al., 1988).

Antiplasmodial Properties

- A study by Mphahlele et al. (2017) investigated the synthesis and evaluation of N-(3-Trifluoroacetyl-indol-7-yl) acetamides for potential in vitro antiplasmodial properties. This research is significant in the context of medical chemistry, particularly in the search for new therapeutic agents against diseases like malaria. The study provided preliminary results suggesting biological activity against the Plasmodium falciparum strain, which is vital for developing new antimalarial drugs (Mphahlele et al., 2017).

Agrochemical Impurity Analysis

- Research by Masunaga et al. (2001) included an analysis of dioxin impurities in agrochemical formulations, which is relevant to environmental chemistry and toxicology. Although this study did not directly involve N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(2-ethoxyphenyl)-2,2,2-trifluoroacetamide, it contributes to the broader understanding of chemical impurities and their environmental impact, which can be extrapolated to similar chemical compounds (Masunaga et al., 2001).

Organic Molecule Synthesis for Solar Cells

- A study on the synthesis of organic molecules, including 3,4-ethylenedioxythiophene, for efficient dye-sensitized solar cells was conducted by Liu et al. (2008). This research is pivotal in the field of renewable energy, particularly in improving the efficiency of solar cells. The findings suggest that molecules related to N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(2-ethoxyphenyl)-2,2,2-trifluoroacetamide can play a crucial role in the development of high-efficiency solar energy systems (Liu et al., 2008).

properties

IUPAC Name |

N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-(2-ethoxyphenyl)-2,2,2-trifluoroacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14F3NO4S/c1-2-22-12-6-4-3-5-11(12)18(13(19)14(15,16)17)10-7-8-23(20,21)9-10/h3-8,10H,2,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQBQEIONQTTZER-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1N(C2CS(=O)(=O)C=C2)C(=O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14F3NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(2-ethoxyphenyl)-2,2,2-trifluoroacetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-1-spiro[2.4]heptan-6-ylethanone](/img/structure/B2568914.png)

![N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2568915.png)

![N-(2-furylmethyl)[4-hydroxy-8-(trifluoromethyl)(3-quinolyl)]carboxamide](/img/structure/B2568917.png)

![1-(2-chloro-4-fluorobenzyl)-3-(3,5-dimethylphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2568919.png)

![2-(Biphenyl-4-yl)-3-(piperazin-1-ylmethyl)imidazo[1,2-a]pyridine](/img/structure/B2568923.png)

![N-(3-(1H-imidazol-1-yl)propyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2-phenylacetamide hydrochloride](/img/structure/B2568925.png)